

# Technical Whitepaper: 5-Bromoquinolin-2-amine

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## Compound of Interest

Compound Name: 5-Bromoquinolin-2-amine

CAS No.: 347146-12-7

Cat. No.: B1603988

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Scaffold Architecture, Synthetic Pathways, and Therapeutic Utility<sup>[1]</sup>

## Executive Summary: The Dual-Functional Pharmacophore

In the landscape of fragment-based drug discovery (FBDD), **5-bromoquinolin-2-amine** (IUPAC: **5-bromoquinolin-2-amine**; CAS: 347146-12-7) represents a high-value "privileged structure."<sup>[1]</sup> Its utility stems from its orthogonal reactivity: the 2-amino group serves as a hydrogen bond donor/acceptor motif capable of anchoring into kinase hinge regions or aspartic protease active sites, while the 5-bromo substituent provides a distinct vector for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to elaborate the scaffold into deep hydrophobic pockets.<sup>[1]</sup>

This guide analyzes the structural integrity, validated synthetic protocols, and medicinal chemistry applications of this critical intermediate.

## Structural Identity & Physicochemical Profile<sup>[1]</sup><sup>[2]</sup> Nomenclature and Registration

While "**5-bromoquinolin-2-amine**" is the preferred IUPAC designation, the compound is frequently indexed under alternative names in patent literature.[1] Distinction from its positional isomers (e.g., 6-bromo or 8-bromo variants) is critical for structure-activity relationship (SAR) integrity.[1]

Property	Specification
IUPAC Name	5-Bromoquinolin-2-amine
Alternative Names	2-Amino-5-bromoquinoline; 5-Bromo-2-quinolinamine
CAS Number	347146-12-7 (Note: Not 4964-71-0, which is the non-aminated 5-bromoquinoline)
Molecular Formula	
Molecular Weight	223.07 g/mol
pKa (Predicted)	~5.83 (Conjugate acid of amine)
Topological Polar Surface Area	38.9

## Tautomeric Considerations

Researchers must account for the amino-imino tautomerism inherent to 2-aminoquinolines.[1] While the amino form (A) is generally predominant in solution and solid state due to aromatic stabilization of the pyridine ring, the imino form (B) can become relevant in specific protein binding pockets or under acidic catalysis.

- Form A (Amino):

(Aromatic sextet intact)[1]

- Form B (Imino):

(Quinonoid character)

## Strategic Synthesis Protocols

The synthesis of **5-bromoquinolin-2-amine** is most efficiently achieved via Nucleophilic Aromatic Substitution (

) of the corresponding 2-chloro precursor.<sup>[1]</sup> This route is preferred over direct ring construction (e.g., Friedländer synthesis) due to the commercial availability of 5-bromo-2-chloroquinoline and the high atom economy of the substitution.<sup>[1]</sup>

## Primary Route: High-Pressure Ammonolysis ( )

Mechanism: The electronegative nitrogen of the quinoline ring renders the C2 position electron-deficient, facilitating nucleophilic attack by ammonia. The 5-bromo substituent remains intact due to the specific conditions that favor

displacement over

displacement.

Protocol:

- Reagents: 5-Bromo-2-chloroquinoline (1.0 eq), Ammonia ( , 7M in methanol or aqueous ).
- Conditions: Sealed pressure vessel (autoclave or heavy-walled glass tube).
- Temperature: 130°C – 150°C.
- Duration: 12 – 24 hours.
- Workup: Cool to RT. Concentrate in vacuo. Precipitate with water/ether wash to remove ammonium chloride salts.

Critical Control Point: Temperature control is vital. Exceeding 160°C increases the risk of defunctionalizing the bromine (dehalogenation) or forming diamino side products.

## Secondary Route: Buchwald-Hartwig Amination

For scale-up where high pressure is undesirable, or to introduce protected amines, Pd-catalyzed amination is the alternative.[1]

- Catalyst:

or

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- Ligand: Xantphos or BINAP (to prevent chelation by the quinoline nitrogen).

- Base:

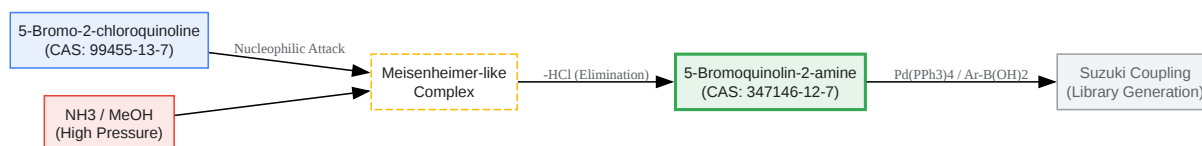
or

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- Amine Source: Benzophenone imine (followed by hydrolysis) or Lithium bis(trimethylsilyl)amide (LiHMDS).

## Synthetic Workflow Visualization

The following diagram illustrates the logical flow from precursor to functionalized drug candidate.



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Figure 1: Synthetic workflow converting the chloro-precursor to the amino-scaffold, followed by downstream library generation.

## Medicinal Chemistry Applications

### BACE1 Inhibition (Alzheimer's Disease)

The 2-aminoquinoline motif is a bioisostere for the guanidine group found in many aspartic protease inhibitors. In the context of Beta-secretase 1 (BACE1), the enzyme responsible for -amyloid production:

- Binding Mode: The 2-amino group and the quinoline nitrogen form a critical hydrogen-bonding triad with the catalytic aspartic acid dyad (Asp32/Asp228) in the BACE1 active site.
- Role of 5-Br: The 5-position vector points toward the

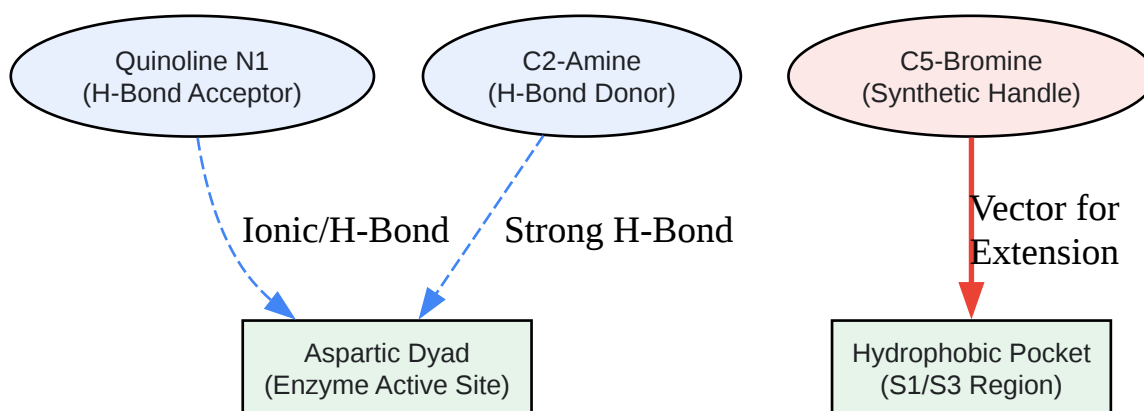
or

sub-pockets. Replacing the bromine with hydrophobic aryls (via Suzuki coupling) improves potency by displacing active-site water molecules.

## Kinase Inhibition

In kinase drug discovery, the quinoline nitrogen functions as the hinge-binder (acceptor), while the exocyclic amine acts as the donor. The 5-bromo position allows for the attachment of "solubilizing tails" (e.g., morpholine/piperazine moieties) that extend into the solvent-exposed region, improving the pharmacokinetic profile (ADME) of the inhibitor.

## Pharmacophore Interaction Map



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Figure 2: Interaction logic of the **5-bromoquinolin-2-amine** scaffold within a theoretical protease/kinase binding pocket.

## Analytical Characterization

To validate the synthesis of **5-bromoquinolin-2-amine**, the following analytical signals are diagnostic.

- NMR (DMSO-  
, 400 MHz):
  - 6.5 – 6.8 ppm: Characteristic singlet or doublet for the C3-H proton (beta to the amine), significantly upfield due to the electron-donating effect of the amino group.
  - 6.0 – 7.0 ppm: Broad singlet ( ) for (exchangeable with ).
  - 7.2 – 8.0 ppm: Aromatic multiplet for the benzenoid ring protons (H6, H7, H8). The H8 proton (peri to nitrogen) often appears as a doublet downfield.
- Mass Spectrometry (ESI+):
  - Expect an peak at 223.0 and 225.0 with a 1:1 intensity ratio, confirming the presence of a single bromine atom (isotopic pattern of and ).

## References

- Sunway Pharmaceutical Co. (2025). Product Dossier: **5-bromoquinolin-2-amine** (CAS 347146-12-7).[1][2] Retrieved from
- National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for 5-Bromo-2-chloroquinoline (Precursor). Retrieved from

- Malamas, M. S., et al. (2010). "Design and synthesis of amino-imino-hydantoin BACE1 inhibitors." *Bioorganic & Medicinal Chemistry Letters*. (Contextual reference for amino-heterocycle BACE1 interactions).
- BLD Pharm. (2025). Chemical Property Sheet: 6-Bromoquinolin-2-amine vs 5-Bromo Isomers. Retrieved from
- Sigma-Aldrich. (2025).<sup>[3][4]</sup> Product Specification: 5-Bromoquinoline.<sup>[1][2][3][5]</sup> Retrieved from

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## Sources

- 1. [791626-58-9|6-Bromoquinolin-2-amine|BLD Pharm \[bldpharm.com\]](#)
- 2. [5-bromoquinolin-2-amine - CAS:347146-12-7 - Sunway Pharm Ltd \[3wpharm.com\]](#)
- 3. [5-溴喹啉 97% | Sigma-Aldrich \[sigmaaldrich.com\]](#)
- 4. [5-Bromo-2-chloroquinoline | Sigma-Aldrich \[sigmaaldrich.com\]](#)
- 5. [chemimpex.com \[chemimpex.com\]](#)
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